

# Application of Diabodies and Domain Antibodies in SARS-CoV-2 Research Models

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A Note on Terminology: The term "**Daibs**" is not a standard scientific term in the context of SARS-CoV-2 research. It is highly probable that this is a typographical error and the intended subjects were either Diabodies or Domain Antibodies (dAbs), also known as nanobodies. This document will focus on the application of these two classes of antibody fragments in SARS-CoV-2 research models.

## Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective therapeutics. Among the most promising strategies is the use of engineered antibody fragments to neutralize the virus. Diabodies and domain antibodies (dAbs) have emerged as powerful tools in this endeavor due to their unique structural and functional properties. Their small size, high stability, and capacity for multivalent and bispecific targeting make them attractive candidates for both diagnostics and therapeutics against SARS-CoV-2.[1][2]

The primary mechanism of action for these antibody fragments against SARS-CoV-2 involves targeting the viral spike (S) protein.[3][4] The S protein is crucial for viral entry into host cells, mediating attachment to the human angiotensin-converting enzyme 2 (hACE2) receptor through its receptor-binding domain (RBD).[4][5][6] By binding to the RBD, diabodies and dAbs can effectively block this interaction, thus neutralizing the virus.[3][4][7]

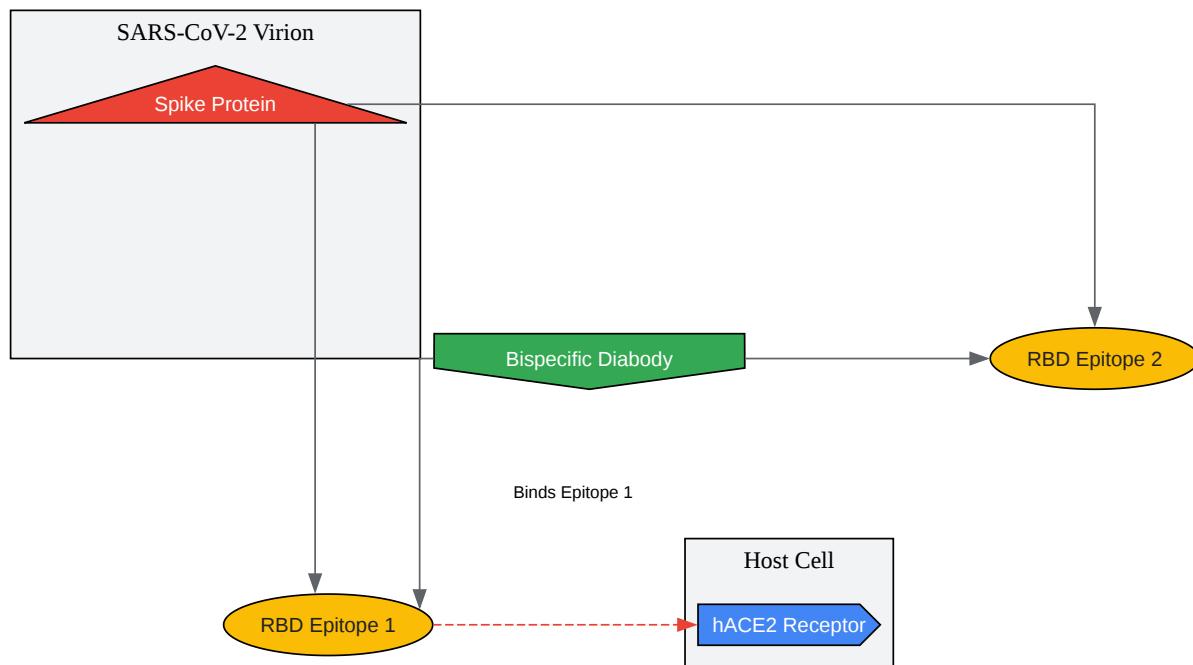
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of diabodies and dAbs in SARS-CoV-2

research models.

## Diabodies in SARS-CoV-2 Research

Diabodies are small, bivalent antibody fragments constructed by linking the variable heavy (VH) and variable light (VL) domains of two different antibodies with a short peptide linker. This short linker prevents intramolecular pairing, forcing the domains to pair with the complementary domains of another chain, creating a dimeric molecule with two antigen-binding sites. This structure allows for bispecific targeting, meaning the diabody can simultaneously bind to two different epitopes, either on the same or different antigens.

**Mechanism of Action:** In the context of SARS-CoV-2, diabodies are often designed to be bispecific, targeting two distinct epitopes on the spike protein's RBD. This bispecificity can enhance their neutralizing potency and reduce the likelihood of viral escape through mutation. By cross-linking spike proteins, they can also induce conformational changes that inactivate the virus.



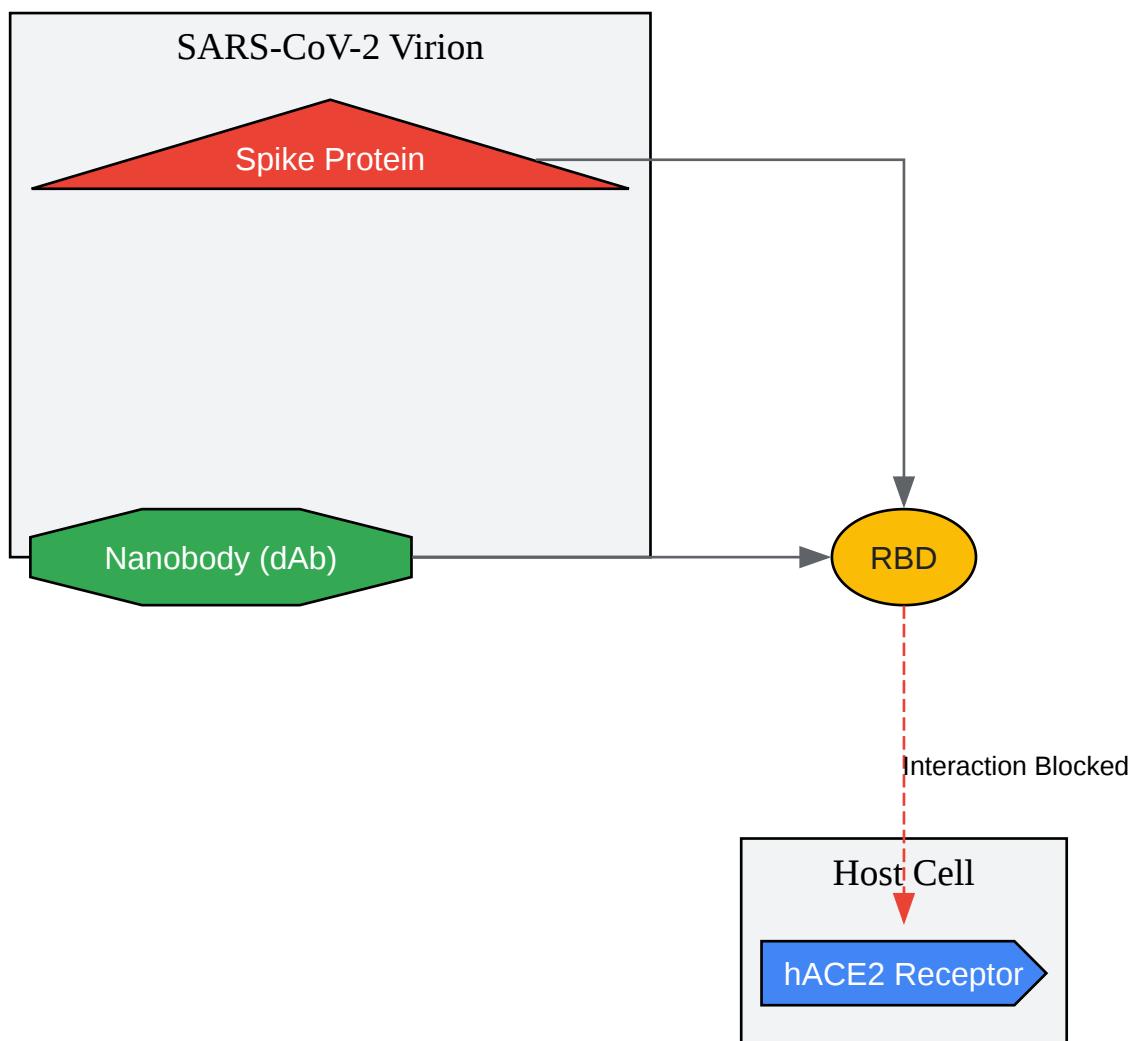
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Caption: Mechanism of a bispecific diabody neutralizing SARS-CoV-2.

## Domain Antibodies (dAbs) / Nanobodies in SARS-CoV-2 Research

Domain antibodies are the smallest functional antibody fragments, consisting of a single variable domain of a heavy chain (VH) or a light chain (VL). A notable class of dAbs are nanobodies, which are derived from the heavy-chain-only antibodies found in camelids. Their small size (~15 kDa), high stability, and ability to bind to unique epitopes make them highly valuable for antiviral research.<sup>[1]</sup>

Mechanism of Action: Nanobodies developed against SARS-CoV-2 typically target the RBD of the spike protein.<sup>[6]</sup> Their small size allows them to access cryptic epitopes that may be inaccessible to larger conventional antibodies. By binding to the RBD, they sterically hinder its interaction with the hACE2 receptor. Multivalent constructs, such as bivalent or trivalent nanobodies, can significantly enhance their avidity and neutralizing potency.<sup>[6][7]</sup>



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Caption: Mechanism of a nanobody (dAb) neutralizing SARS-CoV-2.

## Quantitative Data Summary

The following tables summarize key quantitative data for diabodies and domain antibodies against SARS-CoV-2 from various studies.

Table 1: Neutralization Potency of Diabodies and Related Constructs against SARS-CoV-2

Construct	Target	Assay Type	IC50 (ng/mL)	SARS-CoV-2 Variant(s)	Reference
Bispecific Antibody (IgG-scFv)	S protein (h11B11 & S309 Fab)	Pseudovirus Neutralization	8 - 591	Not specified	<a href="#">[8]</a>
Trispecific Antibody	S protein (h11B11, S2P6 & S309 Fab)	Pseudovirus Neutralization	5 - 27	Not specified	<a href="#">[8]</a>
RU169-178 (Diabody format)	Spike Protein RBD	Live Virus Neutralization	~900 (estimated from mAb data)	Not specified	<a href="#">[9]</a>

Table 2: Neutralization Potency and Affinity of Domain Antibodies (Nanobodies) against SARS-CoV-2

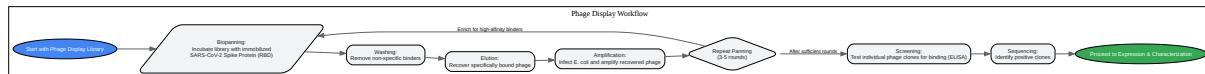
Nanobody	Target	Affinity (KD)	Assay Type	IC50 (nM)	SARS-CoV-2 Variant(s)	Reference
R14 (monovalent)	Spike Protein RBD	Not specified	Live Virus Neutralization	1.3	Prototype	<a href="#">[10]</a>
S43 (monovalent)	Spike Protein RBD	Not specified	Live Virus Neutralization	40.7	Prototype	<a href="#">[10]</a>
MR14 (multivalent)	Spike Protein RBD	Not specified	Live Virus Neutralization	Not specified	Omicron	<a href="#">[10]</a>
Nanosotab-1	Spike Protein RBD	Not specified	Not specified	Not specified	Not specified	<a href="#">[6]</a>
Various Bivalent Nanobodies	Spike Protein RBD	High	Pseudovirus Neutralization	2-100 fold improvement over monovalent	Delta	<a href="#">[6]</a>

## Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of diabodies and dAbs against SARS-CoV-2 are provided below.

### 4.1 Protocol for Phage Display to Isolate SARS-CoV-2-Specific dAbs/scFvs

This protocol outlines the general steps for isolating single-chain variable fragments (scFvs), which are precursors for diabodies, or dAbs from a phage display library.



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Caption: General workflow for phage display to isolate specific antibody fragments.

#### Materials:

- Phage display library (e.g., scFv or VHH/nanobody library)
- Recombinant SARS-CoV-2 Spike protein (RBD)
- 96-well ELISA plates
- Blocking buffer (e.g., 5% skim milk in PBS)
- Wash buffer (e.g., PBST: PBS with 0.1% Tween-20)
- Elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.2)
- Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.1)
- E. coli strain (e.g., TG1)
- Helper phage (e.g., M13K07)
- Appropriate growth media and antibiotics

#### Procedure:

- Antigen Coating: Coat wells of a 96-well plate with 10 µg of SARS-CoV-2 RBD protein overnight at 4°C.[11]
- Blocking: Wash the plate with PBS and block with blocking buffer for 1-2 hours at room temperature.[11]
- Biopanning: Add the phage library to the coated wells and incubate for 1-2 hours to allow binding.[12]
- Washing: Discard the phage solution and wash the wells extensively with wash buffer to remove non-specifically bound phage. The stringency of washing can be increased in subsequent rounds.[13]
- Elution: Add elution buffer to the wells to detach the specifically bound phage. Neutralize the eluted phage with neutralization buffer.[13]
- Amplification: Infect a suitable *E. coli* strain with the eluted phage. Add helper phage to rescue the phagemids and produce more phage particles for the next round of panning.[11][12]
- Repeat: Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.[1]
- Screening: After the final round, infect *E. coli* and plate on selective agar to obtain single colonies. Pick individual colonies and perform a phage ELISA to identify clones that bind to the SARS-CoV-2 RBD.[11]
- Sequencing: Sequence the DNA of the positive clones to identify the unique scFv or dAb sequences.[11]

#### 4.2 Protocol for Expression and Purification of Bispecific Antibodies in HEK293 Cells

This protocol describes the transient expression of bispecific antibodies (e.g., in a diabody format) in HEK293 cells.

##### Materials:

- HEK293-6E cells

- Appropriate expression vectors (e.g., pTT5) containing the antibody chains' sequences[14]
- Cell culture medium (e.g., F17) and supplements
- Transfection reagent (e.g., PEI)
- Shake flasks
- Protein A affinity chromatography column
- Purification buffers (binding, wash, and elution)

Procedure:

- Cell Culture: Culture HEK293-6E cells in suspension in shake flasks in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[14]
- Transfection: When cells reach the desired density (e.g., 0.8–1.2 × 10<sup>6</sup> cells/mL), transfet them with the expression vectors containing the heavy and light chain sequences of the bispecific antibody using a suitable transfection reagent.[14]
- Expression: Continue to culture the cells for 5-7 days post-transfection to allow for protein expression. The supernatant containing the secreted antibody is then harvested.
- Purification:
  - Clarify the cell culture supernatant by centrifugation and filtration.
  - Load the clarified supernatant onto a Protein A affinity column.
  - Wash the column with wash buffer to remove unbound proteins.
  - Elute the bound antibody using a low pH elution buffer.
  - Neutralize the eluted antibody and buffer exchange into a suitable storage buffer (e.g., PBS).

- Characterization: Analyze the purified antibody for purity (e.g., by SDS-PAGE and size exclusion chromatography) and concentration.

#### 4.3 Protocol for SARS-CoV-2 Pseudovirus Neutralization Assay

This assay is a safe and common method to determine the neutralizing potency of antibodies in a BSL-2 laboratory.[9][15]

##### Materials:

- HEK293T cells stably expressing hACE2 (293T-ACE2)[8]
- SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the Spike protein and a reporter gene like luciferase)[8][15]
- 96-well cell culture plates
- Cell culture medium (e.g., D10)
- Antibody dilutions to be tested
- Luciferase assay reagent

##### Procedure:

- Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density of  $1.25 \times 10^4$  cells per well and incubate overnight.[8]
- Antibody Dilution: Prepare serial dilutions of the diabody or dAb to be tested in cell culture medium.
- Neutralization Reaction: In a separate plate, mix the antibody dilutions with a fixed amount of SARS-CoV-2 pseudovirus. Incubate the mixture at 37°C for 1 hour.[8][16]
- Infection: Transfer the antibody-virus mixture to the wells containing the 293T-ACE2 cells.[8]
- Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[15][16]

- Readout: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
- Data Analysis: The percentage of neutralization is calculated relative to control wells with virus only. The IC<sub>50</sub> value (the concentration of antibody that inhibits 50% of the viral infection) is determined by fitting the data to a dose-response curve.

#### 4.4 Protocol for In Vivo SARS-CoV-2 Challenge in a Mouse Model

This protocol provides a general outline for evaluating the prophylactic or therapeutic efficacy of diabodies or dAbs in a mouse model. K18-hACE2 transgenic mice, which express human ACE2, are a commonly used model.[17][18]

##### Materials:

- K18-hACE2 transgenic mice
- SARS-CoV-2 virus stock (e.g., a specific variant)
- Diabody or dAb therapeutic candidate
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- BSL-3 facility and appropriate PPE

##### Procedure:

- Animal Acclimatization: Acclimatize K18-hACE2 mice to the BSL-3 facility for an appropriate period.
- Antibody Administration (Prophylactic Model): Administer the diabody or dAb to the mice (e.g., via intraperitoneal injection or intranasal delivery) at a predetermined time before the viral challenge.[10]
- Viral Challenge: Anesthetize the mice and challenge them with a specific dose of SARS-CoV-2 (e.g., 10<sup>4</sup> PFU) via the intranasal route.[17][19]

- Antibody Administration (Therapeutic Model): Administer the therapeutic antibody at a specific time point after the viral challenge.
- Monitoring: Monitor the mice daily for weight loss and clinical signs of disease.[17]
- Endpoint Analysis: At a predetermined endpoint (e.g., 5-7 days post-infection), euthanize the mice.[17]
  - Collect tissues (e.g., lungs, nasal turbinates) for viral load quantification (by plaque assay or qRT-PCR) and histopathological analysis.[17][19]
- Data Analysis: Compare the viral loads, weight loss, and lung pathology between the treated and control groups to determine the efficacy of the therapeutic candidate.

## Conclusion

Diabodies and domain antibodies represent versatile and potent platforms for the development of therapeutics against SARS-CoV-2. Their unique structural features allow for enhanced neutralization activity and the potential to combat emerging viral variants. The protocols and data presented here provide a framework for researchers to explore the application of these novel antibody formats in the ongoing efforts to combat COVID-19 and future viral threats.

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